molecular formula C15H17NO B3171386 2-(2-Isopropylphenoxy)aniline CAS No. 946682-15-1

2-(2-Isopropylphenoxy)aniline

Cat. No.: B3171386
CAS No.: 946682-15-1
M. Wt: 227.3 g/mol
InChI Key: IJZLSIFLBLAVNT-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)aniline is a substituted aniline derivative characterized by an aniline group (-NH₂) attached to a benzene ring, which is further connected via an ether linkage to a second benzene ring substituted with an isopropyl group (-CH(CH₃)₂) at the ortho position. Its IUPAC name is this compound, and it serves as a structural backbone for numerous derivatives explored in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(2)12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZLSIFLBLAVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Isopropylphenoxy)aniline can be achieved through various methods. One common approach involves the reaction of 2-isopropylphenol with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Scientific Research Applications

2-(2-Isopropylphenoxy)aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-(2-Isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
5-Chloro-2-(2-isopropylphenoxy)aniline C₁₅H₁₆ClNO 261.75 g/mol Not provided Chlorine at position 5 enhances electrophilic reactivity and bioactivity .
5-Fluoro-2-(2-isopropylphenoxy)aniline C₁₅H₁₆FNO 257.30 g/mol 946774-90-9 Fluorine substitution improves metabolic stability and lipophilicity .
5-Chloro-2-(4-isopropylphenoxy)aniline C₁₅H₁₆ClNO 261.75 g/mol 943619-24-7 Isopropyl at para position reduces steric hindrance compared to ortho .

Key Findings :

  • Chlorine and fluorine substitutions at position 5 alter electronic properties, with chlorine increasing reactivity (e.g., in cross-coupling reactions) and fluorine enhancing stability .
  • Positional isomerism (ortho vs. para isopropyl) affects steric bulk and molecular interactions. Para-substituted analogs may exhibit higher solubility in non-polar solvents .

Alkyl and Ether-Modified Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]aniline C₁₇H₁₈Cl₂NO 347.24 g/mol 1040681-68-2 Dichloro substitution and ethyl linker enhance pesticidal activity .
3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline C₁₉H₂₅NO₂ 299.41 g/mol Not provided Ethoxy group increases lipophilicity, potentially improving CNS penetration .
3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]aniline C₂₄H₂₇NO₂ 361.49 g/mol 1040688-25-2 Benzyloxy group introduces aromaticity, influencing UV absorption .

Key Findings :

  • Ethyl or propyl linkers (e.g., in and ) extend molecular frameworks, enabling applications in ligand design or polymer chemistry.
  • Benzyloxy/ethoxy groups modulate electronic properties and steric effects, impacting binding affinity in drug discovery .

Biological Activity

2-(2-Isopropylphenoxy)aniline is an aromatic amine compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of an isopropylphenoxy group attached to an aniline structure, is being studied for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

  • Molecular Formula : C15H17NO
  • Molecular Weight : Approximately 245.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action often involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those related to chitin synthesis in insects, which can affect their growth and development.
  • Binding Affinity : The unique substitution pattern enhances the compound's binding affinity to biological macromolecules, potentially modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, indicating that this compound could exhibit similar effects.
  • Analgesic Potential : Some derivatives of this compound have shown promise in pain relief applications.

Case Study 1: Enzyme Inhibition

A study examining the enzyme inhibition capabilities of this compound revealed that it effectively inhibits specific enzymes critical for insect growth. This inhibition was linked to a reduction in chitin synthesis, suggesting potential applications in pest control.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. These findings suggest its potential use as a lead compound in developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
3-Chloro-4-(4-isopropylphenoxy)anilineC15H16ClNOSimilar substitution pattern but differs in position.
5-Fluoro-2-(2-isopropylphenoxy)anilineC15H16FNOContains fluorine; potential enhanced reactivity.
4-(3-Isopropylphenoxy)-2-trifluoromethyl-anilineC16H16F3NOTrifluoromethyl group addition enhances stability.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound and its derivatives, optimizing reaction conditions for yield and purity.
  • Biological Testing : Ongoing studies are assessing the efficacy of these derivatives in various biological assays, including cytotoxicity and enzyme inhibition tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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